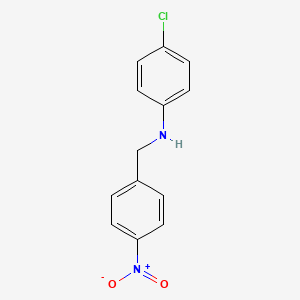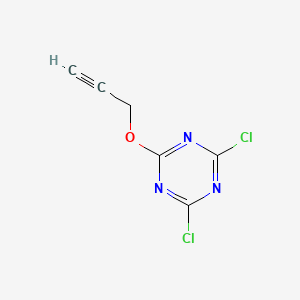
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of 4-chlorobenzenecarbaldehyde with N,N-dimethylhydrazine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted benzene compounds, and oxides.
科学的研究の応用
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its applications in biochemical research and drug development.
類似化合物との比較
Similar Compounds
4-chlorobenzenecarbaldehyde: The parent compound without the N,N-dimethylhydrazone group.
N,N-dimethylhydrazine: The hydrazine derivative without the benzene ring.
4-chlorobenzaldehyde: A similar compound with an aldehyde group instead of the hydrazone group.
Uniqueness
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7- |
InChIキー |
JWRGEPOIPOSDQN-XFFZJAGNSA-N |
異性体SMILES |
CN(C)/N=C\C1=CC=C(C=C1)Cl |
正規SMILES |
CN(C)N=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

